

An In-depth Technical Guide to Nelfinavir Hydroxy-tert-butylamide

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Compound of Interest

Compound Name: Nelfinavir Hydroxy-tert-butylamide

CAS No.: 213135-56-9

Cat. No.: B1140179

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CAS Number: 213135-56-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of **Nelfinavir Hydroxy-tert-butylamide**, the principal and pharmacologically active metabolite of the antiretroviral drug Nelfinavir. Known in research and clinical literature as the M8 metabolite, this compound plays a significant role in the overall therapeutic effect of Nelfinavir. This document delves into its chemical identity, metabolic generation, proposed synthesis, analytical quantification, and pharmacological significance, offering a valuable resource for professionals in drug development and HIV research.

Introduction to Nelfinavir and its Active Metabolite

Nelfinavir, marketed under the brand name Viracept, is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's replication cycle.^[1] By binding to the active site of the HIV protease, Nelfinavir prevents the cleavage of viral

polyproteins into functional proteins, resulting in the production of immature, non-infectious viral particles.[1]

Upon oral administration, Nelfinavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system.[1] While several metabolites are formed, one major metabolite, **Nelfinavir Hydroxy-tert-butylamide** (M8), exhibits antiviral activity comparable to the parent drug.[2] This active metabolite contributes significantly to the overall antiretroviral efficacy of Nelfinavir therapy.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Nelfinavir Hydroxy-tert-butylamide** is fundamental for its synthesis, formulation, and analytical characterization.

Property	Value	Source
CAS Number	213135-56-9	
Molecular Formula	C32H45N3O5S	
Molecular Weight	583.8 g/mol	
IUPAC Name	(3S,4aS,8aS)-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfanyl)butyl]-N-(1-hydroxy-2-methylpropan-2-yl)decahydroisoquinoline-3-carboxamide	
Synonyms	M8, AG1402	[3]
Predicted XLogP3	4.6	

Metabolic Pathway and Pharmacological Significance

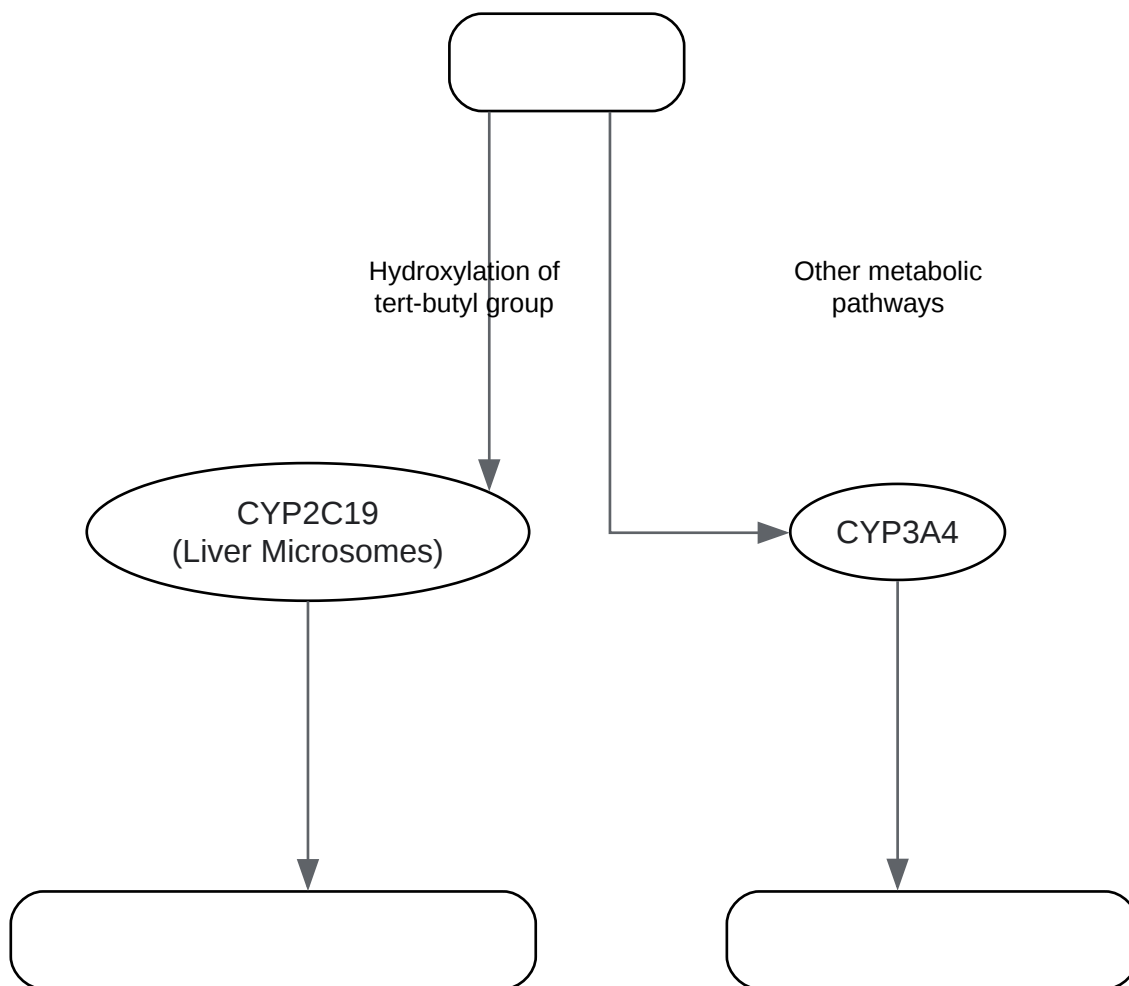
The biotransformation of Nelfinavir to its active M8 metabolite is a critical aspect of its pharmacology. This metabolic conversion is primarily mediated by a specific cytochrome P450

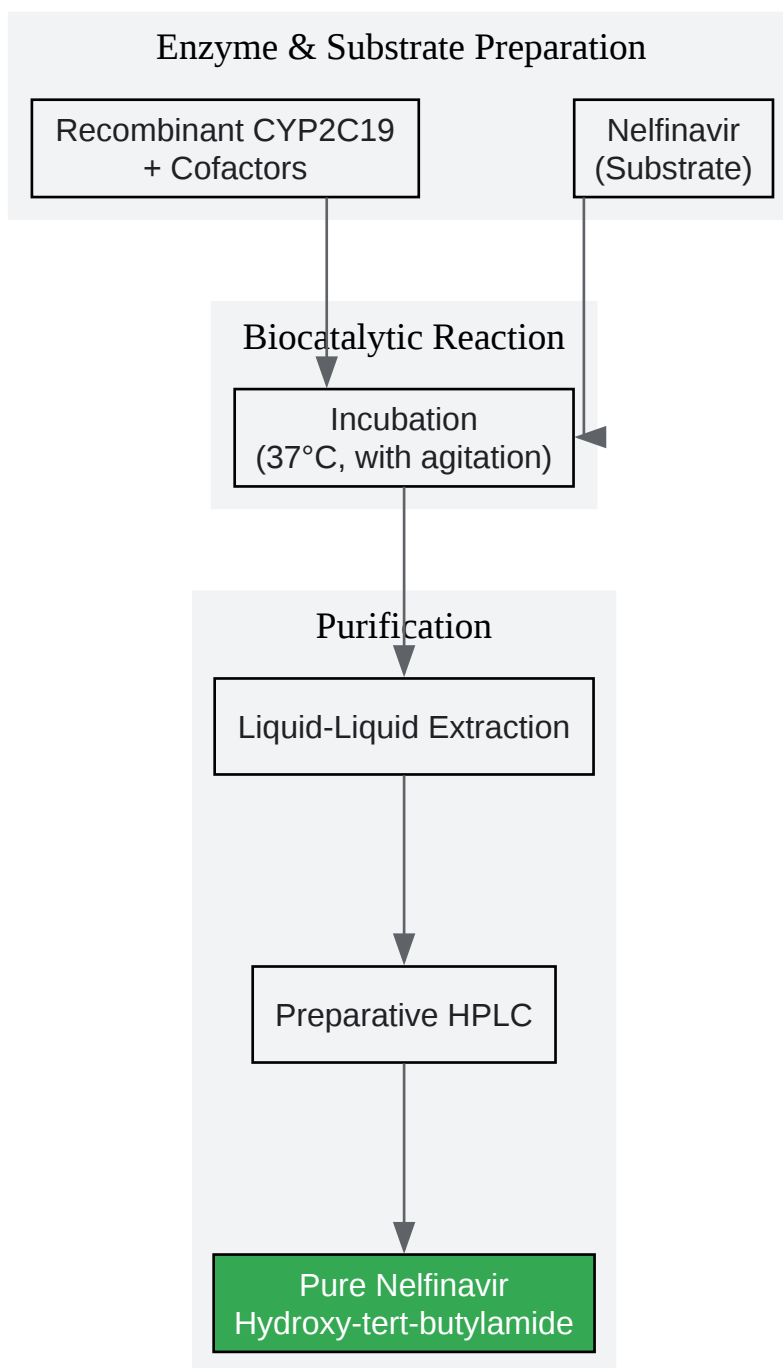
isozyme.

Enzymatic Formation of Nelfinavir Hydroxy-tert-butylamide

In vivo, Nelfinavir undergoes hydroxylation at the tert-butyl moiety to form **Nelfinavir Hydroxy-tert-butylamide**. This reaction is catalyzed by the cytochrome P450 2C19 (CYP2C19) enzyme in the liver.[2] The inducibility and polymorphic nature of CYP2C19 can influence the rate of M8 formation, potentially impacting the overall antiviral potency of Nelfinavir in different individuals.

[2]





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Sources

- [1. Nelfinavir mesylate: a protease inhibitor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. Conversion of the HIV protease inhibitor nelfinavir to a bioactive metabolite by human liver CYP2C19 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. PubChemLite - Nelfinavir hydroxy-tert-butylamide \(C32H45N3O5S\) \[pubchemlite.lcsb.uni.lu\]](#)
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